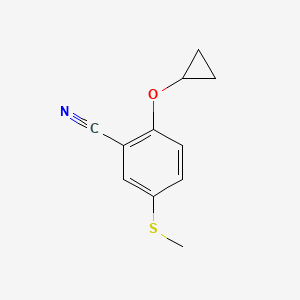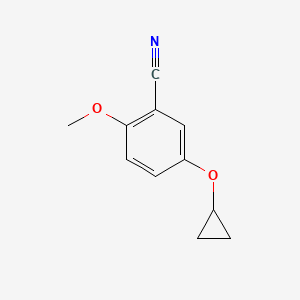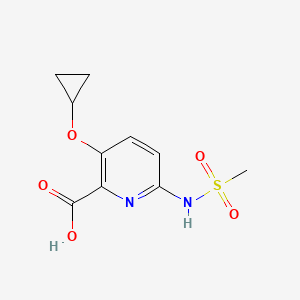
3-Cyclopropoxy-6-(methylsulfonamido)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Cyclopropoxy-6-(methylsulfonamido)picolinic acid involves several steps, typically starting with the preparation of picolinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound can vary, but they generally involve the use of cyclopropyl and methylsulfonamide groups to achieve the desired product.
Chemical Reactions Analysis
3-Cyclopropoxy-6-(methylsulfonamido)picolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of sulfone derivatives, while reduction can yield sulfonamide derivatives.
Scientific Research Applications
3-Cyclopropoxy-6-(methylsulfonamido)picolinic acid has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, derivatives of picolinic acid have been investigated for their potential therapeutic effects, including antiviral and immunomodulatory activities . In the industry, picolinic acid derivatives are used in the development of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-(methylsulfonamido)picolinic acid involves its interaction with specific molecular targets and pathways. As a derivative of picolinic acid, it may exert its effects by binding to zinc finger proteins, altering their structures, and disrupting zinc binding . This can inhibit the function of these proteins, which are involved in various cellular processes, including viral replication and immune responses. Additionally, the compound may interfere with membrane fusion events during viral entry, exhibiting broad-spectrum antiviral activity .
Comparison with Similar Compounds
3-Cyclopropoxy-6-(methylsulfonamido)picolinic acid can be compared with other similar compounds, such as halauxifen-methyl and florpyrauxifen-benzyl, which are also derivatives of picolinic acid used as herbicides . These compounds share a similar structural skeleton but differ in their specific substituents and functional groups. The unique combination of cyclopropoxy and methylsulfonamido groups in this compound may confer distinct properties and applications compared to other picolinic acid derivatives.
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-(methanesulfonamido)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)12-8-5-4-7(17-6-2-3-6)9(11-8)10(13)14/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
VLCCMMBCGADAHM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


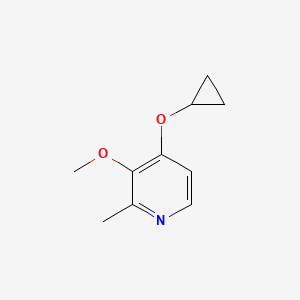

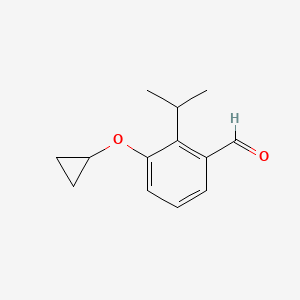
![4,4'-methanediylbis{N-[(E)-(2-ethoxyphenyl)methylidene]aniline}](/img/structure/B14813840.png)
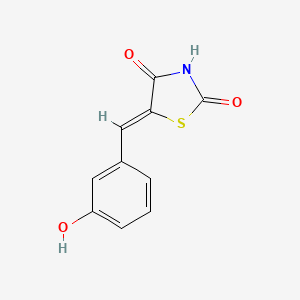
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14813846.png)
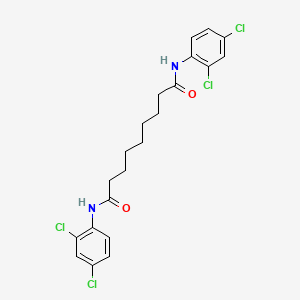
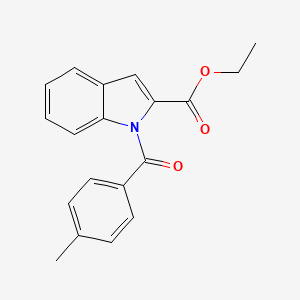
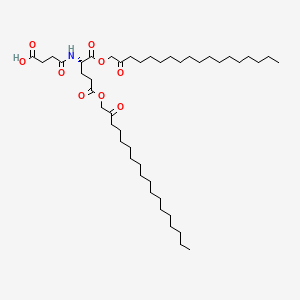
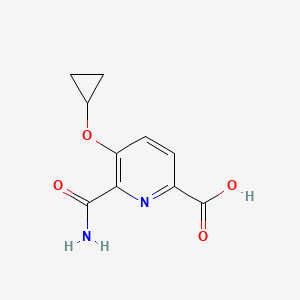
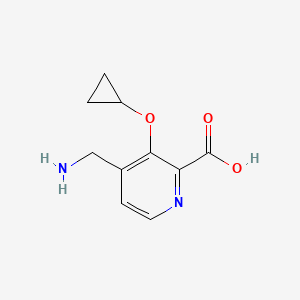
![(4S,5S)-2-[2-bromo-3-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14813885.png)
